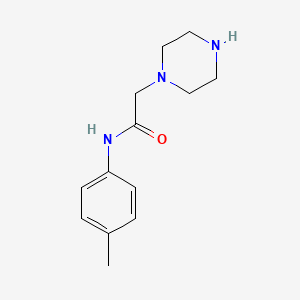

N-(4-methylphenyl)-2-piperazin-1-ylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-methylphenyl)-2-piperazin-1-ylacetamide (MPPA) is a synthetic compound that has been studied for its potential therapeutic applications. It is a member of the piperazine family of compounds and has been extensively studied for its effects on a variety of biological systems. MPPA has been found to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease.

Wissenschaftliche Forschungsanwendungen

Piperazine Derivatives in Therapeutics

Piperazine derivatives have been recognized for their broad therapeutic potential, evident in their incorporation into drugs targeting a diverse range of conditions, including central nervous system (CNS) disorders, cancer, cardiovascular diseases, viral infections, tuberculosis, inflammation, diabetes, and histamine-related allergies. The slight modification of the substitution pattern on the piperazine nucleus has been shown to significantly influence the medicinal potential of the resultant molecules, indicating the versatility and importance of piperazine-based structures in drug discovery and development (Rathi, Syed, Shin, & Patel, 2016).

Molecular Design and Pharmacophoric Activities

Piperazine serves as a key building block in the molecular design of drugs, demonstrating a wide range of pharmacophoric activities. Its structural flexibility facilitates the discovery of drug-like elements with enhanced pharmacokinetic and pharmacodynamic properties. This flexibility is critical in the rational design of molecules for various diseases, highlighting the potential of piperazine derivatives in addressing unmet medical needs and contributing to the therapeutic arsenal against multiple pathologies (Mohammed, Begum, Zabiulla, & Khanum, 2015).

Anti-Mycobacterial Activity

Piperazine-based compounds have shown promising anti-mycobacterial activity, including against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of Mycobacterium tuberculosis. The review of anti-mycobacterial compounds featuring piperazine as a vital component underscores its significance in developing safer, selective, and cost-effective treatments for tuberculosis (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Environmental and Pharmaceutical Applications

Beyond therapeutic applications, piperazine and its derivatives find utility in environmental and pharmaceutical analysis. For example, piperazine-based nanofiltration membranes show promise in environmental applications such as water purification and wastewater treatment, underscoring the compound's versatility beyond direct pharmacological uses (Shao, Zeng, Long, Zhu, Peng, Wang, Yang, & Tang, 2022).

Wirkmechanismus

Target of Action

It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some compounds have been found to inhibit photosynthesis, suggesting a possible mode of action involving energy production in cells .

Biochemical Pathways

Indole derivatives, which have a similar structure, have been found to affect a wide range of biochemical pathways . These pathways have downstream effects that contribute to the diverse biological activities of these compounds .

Pharmacokinetics

Similar compounds have been found to have varying pharmacokinetic properties . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Similar compounds have been found to have a wide range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .

Eigenschaften

IUPAC Name |

N-(4-methylphenyl)-2-piperazin-1-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-11-2-4-12(5-3-11)15-13(17)10-16-8-6-14-7-9-16/h2-5,14H,6-10H2,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAZMMIENIDQQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368868 |

Source

|

| Record name | N-(4-methylphenyl)-2-piperazin-1-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylphenyl)-2-piperazin-1-ylacetamide | |

CAS RN |

89473-82-5 |

Source

|

| Record name | N-(4-methylphenyl)-2-piperazin-1-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1349633.png)

![{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid](/img/structure/B1349656.png)